Fumarostelline

Description

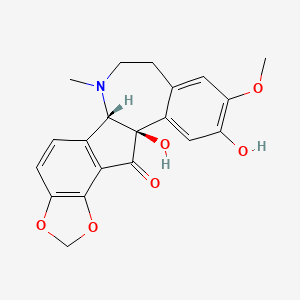

Structure

2D Structure

3D Structure

Properties

CAS No. |

34114-84-6 |

|---|---|

Molecular Formula |

C20H19NO6 |

Molecular Weight |

369.4 g/mol |

IUPAC Name |

(1S,12R)-12,15-dihydroxy-16-methoxy-21-methyl-6,8-dioxa-21-azapentacyclo[10.9.0.02,10.05,9.013,18]henicosa-2(10),3,5(9),13,15,17-hexaen-11-one |

InChI |

InChI=1S/C20H19NO6/c1-21-6-5-10-7-15(25-2)13(22)8-12(10)20(24)18(21)11-3-4-14-17(27-9-26-14)16(11)19(20)23/h3-4,7-8,18,22,24H,5-6,9H2,1-2H3/t18-,20+/m0/s1 |

InChI Key |

BJGPRDJBNLOGMI-AZUAARDMSA-N |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@]3([C@@H]1C4=C(C3=O)C5=C(C=C4)OCO5)O)O)OC |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C3(C1C4=C(C3=O)C5=C(C=C4)OCO5)O)O)OC |

Origin of Product |

United States |

Natural Occurrence and Isolation of Fumarostelline

The primary sources of Fumarostelline are plants belonging to the genus Fumaria, commonly known as fumitories. These herbaceous plants are widespread in Europe, Asia, and North Africa and have a long history of use in traditional medicine.

Botanical Sources of this compound: Fumaria Species

The presence of this compound and related isoquinoline (B145761) alkaloids has been documented in several species of the Fumaria genus. These findings are significant for chemotaxonomy, helping to distinguish between species with very similar morphological characteristics.

Fumaria rostellata Knaf has been identified as a botanical source of isoquinoline alkaloids, including compounds closely related to or synonymous with this compound. Analysis of extracts from Fumaria rostellata has confirmed the presence of protopine (B1679745) and sanguinarine, which are key alkaloids in this species chalcogen.ro. The identification of these compounds was achieved through high-performance liquid chromatography (HPLC) with diode-array detection (DAD), which allows for the comparison of UV spectra of separated compounds with those of known standards chalcogen.ro.

Fumaria officinalis L., commonly known as common fumitory, is another well-documented source of this compound, where it is sometimes referred to by its synonym, Fumarofine. This species is rich in various isoquinoline alkaloids, and this compound is a notable constituent alongside others like protopine and fumaritrine. The alkaloid profile of F. officinalis has been extensively studied, revealing significant variations in the concentration of these compounds depending on the geographical origin and developmental stage of the plant.

Beyond F. officinalis and F. rostellata, other species within the genus, such as Fumaria vaillantii, Fumaria parviflora, and Fumaria jankae, have also been investigated for their alkaloid content, showing a diverse range of isoquinoline alkaloids which may include this compound or its isomers chalcogen.ro.

Advanced Chromatographic and Extraction Methodologies for this compound Isolation

The isolation of this compound from Fumaria species involves a multi-step process that begins with extraction from the plant material, followed by purification using advanced chromatographic techniques.

Optimization of Separation Techniques for this compound

The successful isolation and quantification of this compound heavily rely on the optimization of chromatographic separation techniques. High-performance liquid chromatography (HPLC) is the most widely used method for the analysis of isoquinoline alkaloids from Fumaria extracts.

The optimization of HPLC methods involves several key parameters to achieve high resolution, sensitivity, and efficiency in the separation of this compound from a complex mixture of other alkaloids iosrphr.org. These parameters include the selection of the stationary phase (the column), the composition of the mobile phase (the solvent mixture), the flow rate, and the detection wavelength.

For the separation of alkaloids in Fumaria species, reversed-phase columns, such as C18, are commonly employed ekb.eg. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, often run in a gradient elution mode. This means the composition of the mobile phase is changed over the course of the analysis to achieve better separation of compounds with different polarities chalcogen.ro.

A study on the analysis of alkaloids in four Fumaria species, including F. rostellata, utilized a gradient elution with a mobile phase consisting of two solutions: (I) acetonitrile and (II) 0.1 M triethylamine and 0.01 M sodium heptanesulfonate adjusted to pH 2.5 with phosphoric acid nih.gov. The gradient program was optimized to achieve the best separation of the alkaloids within a 40-minute run time chalcogen.ronih.gov. The detection of the separated compounds is typically performed using a diode-array detector (DAD), which can monitor multiple wavelengths simultaneously and provide UV spectra for compound identification chalcogen.ro.

The extraction of alkaloids from the plant material is a critical first step. A common method involves a solid-liquid extraction using a Soxhlet apparatus with a solvent like ethanol, followed by an acid-base liquid-liquid extraction to separate the alkaloids from other plant constituents tubitak.gov.trtubitak.gov.trresearchgate.net. The powdered plant material is first treated with a basic solution, such as ammonia, to liberate the free alkaloids. These are then extracted with an organic solvent like ethyl acetate. The organic extract is then acidified to convert the alkaloids into their salt form, which are soluble in the aqueous layer. Finally, the aqueous layer is made basic again, and the free alkaloids are re-extracted into an organic solvent chalcogen.ronih.gov. This process yields a crude alkaloid extract that can then be subjected to chromatographic purification.

The table below summarizes the identified alkaloids in various Fumaria species, highlighting the chemical diversity within the genus.

| Species | Identified Alkaloids |

| Fumaria rostellata | Protopine, Sanguinarine chalcogen.ro |

| Fumaria officinalis | Protopine, Sanguinarine, Bicuculline (B1666979), Stylopine, Chelidonine (B1668607) |

| Fumaria vaillantii | Protopine, Sanguinarine, Bicuculline, Stylopine, Chelidonine chalcogen.ro |

| Fumaria parviflora | Protopine, Sanguinarine (traces), Bicuculline, Stylopine chalcogen.ro |

| Fumaria jankae | Protopine, Sanguinarine, Hydrastine chalcogen.ro |

The following table outlines a typical optimized HPLC gradient program for the separation of alkaloids from Fumaria species.

| Time (minutes) | % Solution A (Acetonitrile) | % Solution B (Aqueous Buffer) |

| 0 - 1 | 15 | 85 |

| 1 - 20 | 30 | 70 |

| 20 - 30 | 50 | 50 |

| 30 - 35 | 60 | 40 |

| 35 - 40 | 15 | 85 |

Biosynthetic Pathways of Fumarostelline

Proposed Biogenetic Routes to Fumarostelline

The biosynthesis of this compound is believed to follow the general pathway established for isoquinoline (B145761) alkaloids, originating from the amino acid tyrosine. While specific studies on this compound are limited, a plausible biogenetic route can be proposed based on the well-characterized biosynthesis of related alkaloids in Fumaria species. scribd.com

The proposed pathway initiates with the conversion of tyrosine to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. These two molecules condense to form the central precursor of all isoquinoline alkaloids, (S)-norcoclaurine. A series of methylation and hydroxylation steps, followed by oxidative coupling, leads to the formation of (S)-reticuline, a key branch-point intermediate.

From (S)-reticuline, the pathway to spirobenzylisoquinoline alkaloids like this compound involves further enzymatic transformations. It is suggested that benzylisoquinolines can be converted into protoberberines, which are considered the likely precursors of spirobenzylisoquinoline (SBI) alkaloids. florajournal.com A proposed biogenetic scheme links SBIs with indenobenzazepines, where the alkaloid Bulgaramine (B1211443) holds a central position. florajournal.com Fumarofine, which has been identified as this compound, is also situated within this proposed scheme. florajournal.comresearchgate.net

The key steps in the proposed biogenetic route are summarized in the table below:

| Proposed Precursor/Intermediate | Description of Transformation | General Alkaloid Class |

| L-Tyrosine | Initial amino acid precursor. | Amino Acid |

| (S)-Norcoclaurine | Formed by the condensation of dopamine and 4-hydroxyphenylacetaldehyde. | Benzylisoquinoline |

| (S)-Reticuline | A key branch-point intermediate formed through a series of methylations and hydroxylations of (S)-norcoclaurine. | Benzylisoquinoline |

| Protoberberine Intermediate | Formed from the conversion of benzylisoquinolines. florajournal.com | Protoberberine |

| Spirobenzylisoquinoline Precursor | Formed from the protoberberine intermediate, leading to the characteristic spiro structure. | Spirobenzylisoquinoline |

| This compound | The final product, likely formed through specific tailoring reactions on the spirobenzylisoquinoline scaffold. | Spirobenzylisoquinoline |

This compound has been isolated from Fumaria rostellata and is also present in Fumaria officinalis. florajournal.comresearchgate.netchemistry-chemists.com

Enzymatic Mechanisms in this compound Biosynthesis

The biosynthesis of complex alkaloids such as this compound involves a variety of highly specific enzymatic reactions. nih.gov While the precise enzymes responsible for each step in the this compound pathway have not been fully characterized, the classes of enzymes involved can be inferred from studies on related isoquinoline alkaloids. nih.govpsu.edu

The key enzymatic transformations likely include:

Oxidoreductases: These enzymes, particularly cytochrome P450 monooxygenases and berberine (B55584) bridge enzymes, are crucial for the intramolecular C-C bond formations that create the characteristic ring systems of these alkaloids. nih.gov They are frequently involved in catalyzing the reactions that form the parent ring structures, thereby dictating the class of alkaloid produced. nih.gov

Methyltransferases: S-adenosylmethionine (SAM)-dependent O- and N-methyltransferases are responsible for the methylation of hydroxyl and amino groups, which are common modifications in the structures of isoquinoline alkaloids.

Hydroxylases: These enzymes introduce hydroxyl groups at specific positions on the aromatic rings of the precursors, which are often prerequisites for subsequent cyclization reactions.

Synthases: Specific synthases are involved in the initial condensation steps to form the basic isoquinoline scaffold.

The table below outlines the probable enzymatic mechanisms at different stages of this compound biosynthesis:

| Biosynthetic Stage | Probable Enzyme Class | Function |

| Formation of (S)-Norcoclaurine | Norcoclaurine Synthase (NCS) | Catalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde. |

| Conversion to (S)-Reticuline | Methyltransferases, Hydroxylases | Addition of methyl and hydroxyl groups to the norcoclaurine scaffold. |

| Formation of Protoberberine bridge | Berberine Bridge Enzyme (BBE)-like oxidoreductases | Catalyzes the oxidative cyclization to form the protoberberine core. nih.gov |

| Rearrangement to Spirobenzylisoquinoline | Unknown specific enzymes, likely oxidoreductases | Catalyzes the rearrangement of the protoberberine structure to the spiro-carbon center. |

| Final tailoring steps | Methyltransferases, Hydroxylases | Final modifications to produce this compound. |

The study of these enzymatic mechanisms often involves a combination of techniques, including structure-based site-directed mutagenesis and computational chemistry, to understand the intricate details of the catalytic processes. nih.gov

Precursor Incorporation Studies in this compound Biosynthesis

Precursor incorporation studies are a fundamental method for elucidating biosynthetic pathways. This technique involves feeding isotopically labeled compounds to the organism and tracking their incorporation into the final natural product. While specific precursor incorporation studies for this compound are not extensively documented in the available scientific literature, the general methodology and expected precursors can be outlined based on the proposed biogenetic route.

In a typical experiment, a plant or cell culture of a Fumaria species known to produce this compound would be supplied with a labeled precursor. The choice of label often involves stable isotopes like ¹³C or ¹⁴C. After a period of incubation, the this compound would be extracted, purified, and analyzed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of label incorporation.

Based on the proposed biosynthetic pathway for isoquinoline alkaloids, the following precursors would be expected to be incorporated into the this compound molecule:

| Expected Labeled Precursor | Rationale for Incorporation | Anticipated Labeled Portions of this compound |

| L-[¹³C₉, ¹⁵N]Tyrosine | The primary amino acid precursor for the entire isoquinoline skeleton. | The entire carbon and nitrogen backbone of the molecule. |

| [¹³C₆]Dopamine | Contributes to the isoquinoline portion of the molecule. | The A and B rings and the adjacent two carbon atoms of the isoquinoline core. |

| [¹³C₈]4-Hydroxyphenylacetaldehyde | Contributes to the benzyl (B1604629) portion of the molecule. | The C ring and the benzylic carbon. |

| L-[methyl-¹³C]Methionine | The donor of methyl groups via S-adenosylmethionine (SAM). | The methoxy (B1213986) and N-methyl groups present in the final structure. |

The successful incorporation of these precursors would provide strong experimental evidence for the proposed biogenetic pathway of this compound. The lack of published specific studies highlights an area for future research to definitively establish the biosynthetic route to this complex alkaloid.

Chemical Synthesis of Fumarostelline and Analogues

Total Synthesis Strategies for Fumarostelline

The total synthesis of this compound presents a significant challenge to organic chemists, necessitating innovative strategies to assemble its complex, fused ring system. ontosight.ai These synthetic endeavors are not merely academic exercises; they provide a platform for developing new synthetic methods and strategies that can be applied to other complex molecular targets. epfl.ch

A key consideration in the total synthesis of a complex molecule like this compound is the choice between a linear and a convergent approach. In a linear synthesis, the molecule is built step-by-step, with each reaction adding a new piece to the growing structure. In contrast, a convergent synthesis involves preparing different fragments of the molecule independently and then joining them together at a later stage. ethz.ch For complex structures, convergent strategies are often more efficient.

The synthesis of this compound, with its benzazepine core fused to an indeno moiety and a dioxolo ring, requires careful planning to control the stereochemistry of its multiple chiral centers. ontosight.ai The specific (5BR,12BS)-rel-(+)- configuration dictates the spatial arrangement of the atoms, and achieving this precise three-dimensional structure is a primary goal of any total synthesis. ontosight.ai

Key Synthetic Intermediates in this compound Total Synthesis

In the context of this compound, with its intricate polycyclic framework, intermediates would likely be designed to allow for the sequential or convergent assembly of the benzazepine, indeno, and dioxolo ring systems. For instance, a common strategy involves the synthesis of advanced intermediates like dihydropyridones, which can then be converted to the desired piperidine-containing structures found in many alkaloids. sapub.org

The process of "telescoping," where multiple reaction steps are performed in a single pot without isolating the intermediates, can significantly improve the efficiency of a synthesis by reducing the number of purification steps. nih.gov Such process improvements are crucial for making the synthesis of complex molecules like this compound more practical.

| Intermediate Type | Potential Role in this compound Synthesis | Reference |

| Dihydropyridones | Precursors to the piperidine (B6355638) moiety within the benzazepine core. | sapub.org |

| Functionalized Indenones | Building blocks for the indeno-fused portion of the molecule. | |

| Catechol Derivatives | Starting materials for the construction of the methylenedioxy (dioxolo) ring. |

Stereoselective Approaches to this compound Synthesis

Achieving the correct stereochemistry is a paramount challenge in the synthesis of this compound. Stereoselective synthesis aims to produce a single, desired stereoisomer from a mixture of possibilities. ethz.ch This can be accomplished through various techniques, including the use of chiral starting materials (chiral pool synthesis), chiral auxiliaries, or enantioselective catalysts. ethz.ch

For a molecule with multiple stereocenters like this compound, controlling the relative and absolute configuration at each center is crucial. ontosight.ai Methods for stereoselective synthesis often rely on fundamental principles of chemical reactivity and molecular interactions to guide the formation of specific stereoisomers. rsc.org For example, the formation of a three-membered cyclic bromonium ion intermediate in the bromination of an olefin can lead to high anti-stereoselectivity. organic-chemistry.org

The development of predictive models to anticipate and optimize reaction outcomes is an evolving area in synthetic chemistry that can aid in the design of stereoselective syntheses. rsc.org These tools, rooted in physical organic chemistry, help chemists to navigate the vast chemical space and devise efficient strategies for constructing complex chiral molecules. rsc.org

Design and Synthesis of this compound Analogues

The synthesis of natural product analogues is a powerful strategy for exploring the biological activities of a lead compound and for developing new therapeutic agents. nih.gov By systematically modifying the structure of this compound, chemists can investigate which parts of the molecule are essential for its activity and potentially create new compounds with improved properties.

Strategies for designing and synthesizing analogues include diverted total synthesis (DTS), where intermediates in a total synthesis are used to create a range of related compounds, and function-oriented synthesis (FOS), which focuses on creating molecules that mimic the function, rather than the exact structure, of the natural product. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry. nih.gov By synthesizing a series of derivatives of a lead compound and evaluating their biological activity, researchers can identify the key structural features required for that activity. mdpi.comnih.govnih.gov

For this compound, SAR studies would involve modifying its various functional groups and ring systems. For example, the hydroxyl, methoxy (B1213986), and methyl groups could be altered or removed to determine their impact on biological activity. ontosight.ai The aromatic rings could also be substituted with different groups to probe the electronic and steric requirements for activity. researchgate.net

The insights gained from SAR studies are invaluable for the rational design of more potent and selective analogues. researchgate.net

| Modification Site | Potential Impact on Activity |

| Hydroxyl Groups | May be involved in hydrogen bonding with a biological target. |

| Methoxy Group | Can influence lipophilicity and metabolic stability. |

| Methyl Group | May contribute to binding through hydrophobic interactions. |

| Dioxolo Ring | Could be important for overall conformation and binding. |

Rational Design of this compound Synthetic Analogues

Rational drug design aims to create new molecules with a specific biological activity based on a detailed understanding of the target and the interactions of the lead compound. nih.govnih.gov This approach often utilizes computational tools, such as molecular docking and molecular dynamics simulations, to predict how a designed analogue will bind to its target. researchgate.netnih.gov

In the context of this compound, computational methods could be used to model its interaction with potential biological targets. nih.gov This information could then guide the design of new analogues with enhanced binding affinity or other desirable properties. researchgate.net The synthesis of these rationally designed analogues would then provide a test of the computational predictions and could lead to the discovery of new and improved compounds. nih.gov

The process of rational design is an iterative one, with the results of biological testing feeding back into the design process to create successive generations of improved analogues.

Preclinical Investigations of Fumarostelline S Biological Activities and Mechanisms of Action

In Vitro Studies of Fumarostelline's Biological Effects

In vitro studies, which are conducted in a controlled environment outside of a living organism, represent a crucial first step in evaluating the biological effects of a compound. europa.eu These studies can include cell-based assays and experiments designed to identify the specific molecules a compound interacts with.

Cell-based assays are fundamental tools used to assess a compound's effect on cellular functions, such as viability, proliferation, or death. nih.govsigmaaldrich.com While specific cell-based assay data for isolated this compound is limited in the current scientific literature, studies on extracts from Fumaria officinalis, its natural source, provide important context.

Extracts of F. officinalis have demonstrated cytotoxic activity against various cancer cell lines. researchgate.net In one study, an extract showed significant cytotoxicity against G-361 human melanoma cells, with a half-maximal inhibitory concentration (IC50) value of 11.79 μg/mL. florajournal.com Other isoquinoline (B145761) alkaloid extracts have also shown moderate cytotoxic activity against the MCF-7 breast cancer cell line. ajbls.com Although this compound is a known constituent of these plants, these cytotoxic effects are the result of a complex mixture of compounds, and the specific contribution of this compound has not been elucidated. researchgate.netflorajournal.com Further research using the isolated compound is required to determine its specific activity in cell-based assays.

Identifying the molecular targets of a compound is key to understanding its mechanism of action. nih.gov For this compound, significant progress in target identification has come from in silico computational studies, which use computer modeling to predict interactions between a compound and biological molecules. nih.gov

A major predicted target for this compound is the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus, an enzyme essential for viral replication. nih.govnih.gov Molecular docking simulations, a computational technique that predicts how a ligand binds to a receptor, were used to evaluate this compound's interaction with Mpro. nih.gov These studies predicted a strong binding affinity, suggesting that this compound could act as an inhibitor of this viral enzyme. nih.govresearchgate.net The computational analyses proposed that this compound is a potential lead compound for further development against SARS-CoV-2, although it was noted that experimental in vitro and in vivo studies are necessary to validate these findings. nih.govresearchgate.netresearchgate.net

| Compound | Predicted Target | Methodology | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Reference |

|---|---|---|---|---|---|

| This compound (Fumarofine) | SARS-CoV-2 Main Protease (Mpro) | Molecular Docking & Molecular Dynamics Simulation | -8.5 | PHE294, ARG298, GLN110 | nih.govresearchgate.net |

Elucidation of this compound's Molecular Mechanisms of Action

Understanding a compound's molecular mechanism of action is fundamental to drug development. nih.govnih.gov For this compound, the most detailed mechanistic insights come from the computational studies targeting the SARS-CoV-2 Mpro enzyme. nih.gov

Molecular dynamics simulations suggest that this compound forms a stable complex within the active site of the Mpro. nih.govresearchgate.net The proposed mechanism involves interactions with key amino acid residues—PHE294, ARG298, and GLN110—which may limit the protease's ability to cleave viral polyproteins, thereby inhibiting viral replication. nih.govresearchgate.net

For other potential biological activities, the mechanisms are less defined. The cytotoxic and antioxidant activities reported for the broader class of isoquinoline alkaloids, to which this compound belongs, are often attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. acgpubs.orgpsu.edunih.gov Some isoquinoline alkaloids have been shown to induce cell death in cancer cells through mechanisms like apoptosis and cell cycle arrest. nih.gov However, these specific pathways have not yet been experimentally confirmed for this compound.

Enzyme Inhibition and Activation by this compound

The interaction of this compound with various enzymes has been explored, primarily through computational modeling and in vitro assays on plant extracts containing the compound. These studies highlight its potential as an enzyme inhibitor.

One of the most specific findings comes from an in silico study that identified this compound as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication. nih.govplos.orgmdpi.com In this computational docking analysis, this compound achieved a high binding score, suggesting a strong interaction with the enzyme's active site. nih.govresearchgate.netresearchgate.net The model predicted that this compound's inhibitory action may be mediated through interactions with key amino acid residues like PHE294, ARG298, and GLN110, which are critical for the protease's function. nih.govresearchgate.net

| Target Enzyme | Study Type | Reported Finding | Key Interacting Residues (Predicted) | Source |

|---|---|---|---|---|

| SARS-CoV-2 Main Protease (Mpro) | In Silico (Molecular Docking) | Potential inhibitor with a binding energy of -8.5 kcal/mol | PHE294, ARG298, GLN110 | nih.govresearchgate.net |

| Enzymes involved in lipid peroxidation | In Vitro Assay | Inhibited lipid peroxidation | Not Applicable | nih.govmdpi.com |

Additionally, research on isoquinoline alkaloids, including Fumarofine (this compound), from Fumaria species has demonstrated antioxidant activity through the inhibition of lipid peroxidation. nih.govmdpi.com This suggests that this compound may inhibit enzymes involved in oxidative stress pathways. Studies have also evaluated extracts from Fumaria officinalis for their ability to inhibit cholinesterases, enzymes relevant to neurodegenerative diseases, though the specific contribution of this compound to this activity requires further clarification. researchgate.net

Receptor Binding and Modulation by this compound

Investigations into this compound's effects on cellular receptors are emerging, with patent literature providing initial evidence for its modulatory role. A patent application has described extracts from Fumaria officinalis, a known source of this compound, as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1). google.comgoogleapis.com The TRPV1 receptor is an ion channel that plays a critical role in sensing pain and heat. googleapis.com

The antagonism of this receptor by this compound-containing extracts suggests that the compound may bind to the TRPV1 receptor and inhibit its activation. google.comgoogleapis.com This mechanism is of interest for its potential to alleviate skin irritation and modulate pain sensations. googleapis.com While isoquinoline alkaloids as a class are known to interact with various receptors, including those for neurotransmitters, specific receptor binding affinity studies for purified this compound are not yet widely available in peer-reviewed literature. researchgate.netresearchgate.net

| Target Receptor | Proposed Action | Source of Information | Potential Effect | Source |

|---|---|---|---|---|

| Transient Receptor Potential Vanilloid 1 (TRPV1) | Antagonist | Patent for Fumaria officinalis extract | Modulation of pain and skin sensation | google.comgoogleapis.com |

Signal Transduction Pathway Modulation by this compound

The modulation of signal transduction pathways is a direct consequence of a compound's interaction with enzymes and receptors. Although direct studies on this compound's impact on specific signaling cascades are limited, its observed biological activities allow for logical inferences.

The potential antagonism of the TRPV1 receptor is a key example. google.comgoogleapis.com TRPV1 is a non-selective cation channel that, upon activation, leads to an influx of calcium ions, initiating a cascade of intracellular signaling events that result in the perception of pain. nih.govrnceus.com By inhibiting this receptor, this compound would inherently block or dampen these nociceptive signaling pathways. nih.govucl.ac.uk

Furthermore, the antioxidant activity of this compound through the inhibition of lipid peroxidation points to a modulatory role in inflammatory signaling. nih.govmdpi.com Lipid peroxides and their byproducts can act as second messengers that activate pro-inflammatory pathways, such as those mediated by nuclear factor-kappa B (NF-κB). mdpi.com While other isoquinoline alkaloids have been shown to directly suppress the TLR4/NF-κB signaling pathway, further research is needed to confirm if this compound acts through this specific mechanism. nih.govmdpi.com The broader class of isoquinoline alkaloids is recognized for its ability to interfere with various signal transmission pathways, suggesting a rich area for future investigation into this compound's specific effects. nih.govuniv-lille.fr

Gene Expression and Proteomic Alterations Induced by this compound

Modern "omics" technologies, such as RNA-sequencing and high-throughput proteomics, are powerful tools for identifying the cellular pathways affected by a compound. researchgate.netnih.gov These approaches are increasingly being used to discover the genes involved in the biosynthesis of benzylisoquinoline alkaloids and to understand their complex biological activities. researchgate.netresearchgate.net While these methods have been applied to study the effects of other natural compounds and inhibitors, dedicated transcriptomic or proteomic analyses for this compound have not been reported. nih.govnih.gov Such studies would be a valuable future step in comprehensively understanding the molecular footprint of this compound within a cell.

Advanced Computational and Analytical Methodologies in Fumarostelline Research

Molecular Docking and Simulation Studies of Fumarostelline

Molecular docking and simulation are powerful computational tools that provide insights into the binding of a ligand, such as this compound, to its target protein. These methods are crucial for elucidating the mechanism of action and for the initial stages of drug discovery.

Ligand-Protein Interaction Analysis of this compound

Ligand-protein interaction analysis is a key component of understanding how this compound exerts its biological effects. This analysis identifies the specific types of non-covalent interactions that stabilize the complex formed between this compound and its target protein. volkamerlab.org These interactions can include hydrogen bonds, hydrophobic interactions, salt bridges, and pi-cation interactions. volkamerlab.org

In a computational study investigating potential inhibitors for the main protease (Mpro) of SARS-CoV-2, this compound was used as a reference compound. nih.govresearchgate.net The study identified key active binding site residues that are crucial for limiting the activity of Mpro, including PHE294, ARG298, and GLN110. nih.govresearchgate.net Automated tools like the Protein-Ligand Interaction Profiler (PLIP) can be used to systematically analyze and visualize these interactions in 3D, providing a detailed map of the binding mode. volkamerlab.orggithub.com Understanding these specific interactions is fundamental for optimizing the affinity and specificity of this compound-based compounds.

Molecular Dynamics Simulations for this compound-Target Complexes

Molecular dynamics (MD) simulations offer a dynamic view of the this compound-target complex, complementing the static picture provided by molecular docking. researchgate.netmdpi.com By simulating the movements of atoms over time, MD can assess the stability of the ligand-protein interaction and reveal conformational changes that may occur upon binding. volkamerlab.orgnih.gov

In the context of SARS-CoV-2 research, MD simulations were performed for up to 100 nanoseconds to confirm the stability of docked complexes, including those involving this compound as a reference. nih.govresearchgate.net Such simulations provide valuable information on the flexibility of the binding pocket and the ligand itself, which is crucial for the rational design of drugs. mdpi.comnih.gov The stability of the complex over the simulation period is a key indicator of the potential efficacy of the ligand as an inhibitor. unair.ac.idfrontiersin.orgf1000research.com

Cheminformatics and In Silico Screening for this compound Research

Cheminformatics and in silico screening are integral to modern drug discovery, enabling the rapid and cost-effective evaluation of large compound libraries. frontiersin.orgresearchgate.net These computational approaches are used to predict the biological activities of molecules and to identify novel drug candidates.

Prediction of Activity Spectrum of Substances (PASS) for this compound

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a compound based on its 2D structure. nih.gov The algorithm compares the structure of a new compound to a large database of known biologically active substances to generate a probable activity spectrum. nih.gov The output is presented as a list of potential activities with corresponding probabilities of being active (Pa) and inactive (Pi). genexplain.com

In a study on alkaloids as potential SARS-CoV-2 inhibitors, the PASS tool was utilized to assess the antiviral properties of a large set of compounds, with this compound serving as a point of comparison. nih.govresearchgate.net This initial screening helps to prioritize compounds for more detailed computational and experimental investigation. researchgate.net The average accuracy of PASS predictions is reported to be around 95%. genexplain.com

Table 1: Key Aspects of PASS Analysis

| Feature | Description |

| Input | 2D structure of the chemical compound (e.g., in MOL or SDF file format). genexplain.com |

| Principle | Based on the structure-activity relationship, comparing the input structure to a database of over 250,000 known biologically active substances. nih.govgenexplain.com |

| Output | A list of predicted biological activities with probabilities of being active (Pa) and inactive (Pi). genexplain.com |

| Application | Early-stage screening to prioritize compounds for synthesis and biological testing. researchgate.net |

| Limitations | Predictions are based on 2D structure and are not conclusive; they require experimental validation. nih.gov |

Virtual Screening Approaches for this compound Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.comresearchgate.net This approach can be either structure-based, relying on the 3D structure of the target protein, or ligand-based, using the structure of a known active molecule like this compound as a template. muni.cz

By employing virtual screening, researchers can explore vast chemical spaces to discover novel analogues of this compound with potentially improved properties. chemrxiv.org This process significantly reduces the time and cost associated with high-throughput screening of physical compounds. mdpi.com Hits from virtual screening are then prioritized for synthesis and experimental validation. nih.gov

Advanced Analytics and Data Interpretation in this compound Investigations

The data generated from computational and experimental studies on this compound require advanced analytical methods for meaningful interpretation. crai.combarc.com This involves the use of sophisticated statistical tools and visualization techniques to extract actionable insights from complex datasets. europa.euresearchgate.net

In the context of this compound research, advanced analytics can be applied to:

Analyze the vast amount of data from molecular dynamics simulations to identify key conformational states and interaction patterns.

Interpret the results of in silico screening to identify structure-activity relationships and guide the design of new compounds.

Integrate data from multiple sources, such as computational predictions and experimental assays, to build comprehensive models of this compound's biological activity.

Techniques such as mass spectrometry can be used to analyze protein-ligand interactions under non-denaturing conditions, providing information on stoichiometry and dissociation constants. nih.gov Hydrogen/deuterium exchange mass spectrometry can further pinpoint the location of interaction on the protein. nih.gov The combination of these advanced analytical and computational methods is essential for a thorough investigation of this compound and its potential as a therapeutic agent.

Omics Technologies (Metabolomics, Proteomics) in this compound Studies

The application of "omics" technologies, such as metabolomics and proteomics, provides a comprehensive approach to understanding the complex biological roles of natural products. While specific, in-depth metabolomics and proteomics studies focused exclusively on this compound are not widely detailed in current literature, the principles and applications of these technologies are highly relevant for future research into this alkaloid.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. youtube.com In the context of natural product research, metabolomics can elucidate biosynthetic pathways and identify novel compounds. frontiersin.orgnih.gov For this compound, metabolomics could be employed to map its synthesis within the source organism, identify precursor molecules, and discover other related alkaloids within the same metabolic network. researchgate.netfrontiersin.org Multi-platform approaches, combining techniques like Nuclear Magnetic Resonance (NMR) and various forms of mass spectrometry (MS), allow for the comprehensive profiling of a wide range of metabolites. youtube.comresearchgate.net Such studies provide a snapshot of the organism's metabolic state, which is crucial for metabolic engineering and gene discovery efforts related to alkaloid production. researchgate.netconicet.gov.ar

Proteomics involves the large-scale analysis of proteins, the functional endpoints of the genome. grafiati.com In natural product discovery, proteomics is a powerful tool for identifying the cellular targets of bioactive compounds, which is often a critical bottleneck in drug development. grafiati.comeurekaselect.com Chemical proteomics, in particular, uses chemical probes to "fish" for protein targets that interact with a specific natural product. researchgate.net This approach could be instrumental in uncovering the mechanism of action for this compound. Furthermore, proteomic screening of microbial proteomes can lead to the discovery of the biosynthetic gene clusters responsible for producing natural products, a strategy termed "proteome mining". acs.orgnih.gov This method can detect the large enzymes, like nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), that are often involved in alkaloid biosynthesis. nih.gov

The integration of metabolomics and proteomics with transcriptomics can provide a multi-layered, systems biology view, connecting gene expression to protein function and metabolic output. frontiersin.org This combined approach would be invaluable for a complete understanding of this compound's biology, from its creation to its physiological effects.

Table 1: Potential Applications of Omics Technologies in this compound Research

| Technology | General Methodology | Potential Research Application for this compound |

|---|---|---|

| Metabolomics | Comprehensive analysis of small molecules (metabolites) using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to profile the metabolome. youtube.com | - Elucidate the complete biosynthetic pathway.

|

| Proteomics | Large-scale study of proteins, including their expression, modifications, and interactions, often using mass spectrometry-based techniques. grafiati.com | - Identify the specific protein targets of this compound to understand its mechanism of action. eurekaselect.com |

| Chemical Proteomics | Use of synthesized chemical probes based on the natural product's structure to isolate and identify interacting proteins from cell lysates. researchgate.net | - Directly "fish" for and identify the cellular receptors or enzymes that bind to this compound, accelerating target validation. researchgate.net |

| Proteome Mining | Screening of microbial proteomes for the presence of large, expressed biosynthetic enzymes (e.g., NRPSs, PKSs) to discover new natural products and their gene clusters. acs.orgnih.gov | - Identify the specific enzymes and the corresponding gene cluster responsible for this compound biosynthesis in its native producer. nih.gov |

Statistical Modeling and Machine Learning Applications in this compound Research

Computational approaches, including statistical modeling and machine learning, are integral to modern drug discovery and are increasingly applied to the study of natural products like this compound. nih.govfrontiersin.org These methods accelerate research by predicting molecular interactions, bioactivities, and physicochemical properties, thereby guiding experimental work. nih.govopenmedicinalchemistryjournal.com

Statistical Modeling in research involves using mathematical models and probability to investigate trends and relationships in quantitative data. scribbr.co.ukbuiltin.com In drug discovery, a key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. mpg.de These models statistically correlate variations in the chemical structure of compounds with changes in their biological activity. For this compound, a QSAR study could be developed by synthesizing or identifying a series of structural analogs and testing their activity, then using the resulting data to build a predictive model. Such a model would be invaluable for designing new derivatives with potentially enhanced activity.

Machine Learning (ML) , a subset of artificial intelligence, employs algorithms that learn from data to make predictions or classifications. mdpi.comresearchgate.net The use of ML in natural product research is rapidly expanding, with applications in predicting bioactivity, identifying molecular targets, and even classifying compounds based on their biosynthetic origins. mdpi.combohrium.comresearchgate.netnih.gov For instance, a Graph Convolutional Neural Network (GCNN) has been successfully used to classify alkaloids based on the starting substances of their biosynthetic pathways with high accuracy. bohrium.com Such a model could potentially be applied to this compound to predict its biosynthetic precursors.

A significant area where computational methods have been applied to this compound is in the field of molecular dynamics (MD) simulations and molecular docking. nih.govnih.gov These structure-based methods simulate the interaction between a ligand (this compound) and a protein target at an atomic level. openmedicinalchemistryjournal.com Several in silico studies have investigated this compound as a potential inhibitor of the main protease (Mpro) of the SARS-CoV-2 virus. researchgate.netresearchgate.net These studies use molecular docking to predict the binding pose and affinity of this compound within the active site of the protease. researchgate.netresearchgate.net Subsequently, MD simulations, often run for timescales up to 100 nanoseconds, are used to assess the stability of the predicted this compound-protein complex over time. researchgate.netbiorxiv.org The results from these simulations provide detailed insights into the binding stability and the specific amino acid residues that are key for the interaction. researchgate.netresearchgate.net

Table 2: Summary of Molecular Dynamics Simulation Studies on this compound

| Study Focus | Key Computational Methods Used | Key Findings | Reference |

|---|---|---|---|

| Investigation of alkaloids as potential SARS-CoV-2 Mpro inhibitors | Molecular Docking, Molecular Dynamics (MD) Simulations (100 ns), ADMET analysis, DFT | This compound was compared with other alkaloids and standard antivirals. MD simulations were used to confirm the stability of docked complexes. Key binding site residues limiting Mpro activity were identified as PHE294, ARG298, and GLN110. | researchgate.netresearchgate.net |

| Virtual screening and computational analysis of natural alkaloids against SARS-CoV-2 Mpro | PASS Prediction, Molecular Docking, Molecular Electrostatic Potential Surface (MEPS), Density Functional Theory (DFT), MD Simulations | This compound was among the compounds compared in a study where 50 alkaloids were docked with Mpro. MD simulations helped to confirm the stability of the most promising docked complexes. | researchgate.net |

Comparative Studies and Broader Research Applications of Fumarostelline

Comparative Analysis with Other Alkaloids from Fumaria Species

The genus Fumaria, belonging to the Papaveraceae family, is a rich reservoir of isoquinoline (B145761) alkaloids, which are responsible for many of its traditional medicinal uses. nih.govtubitak.gov.tr Fumarostelline, an indenobenzazepine alkaloid, represents one of the complex structural classes within this genus. ontosight.aiflorajournal.com A comparative analysis reveals significant diversity in the alkaloidal profiles across different Fumaria species, which can serve as potential taxonomic markers. farmaciajournal.comchalcogen.ro

The primary classes of alkaloids found in Fumaria species include protoberberines, spirobenzylisoquinolines (SBIs), and protopines. nih.gov Protopine (B1679745) is frequently the most abundant alkaloid across numerous species, including F. officinalis and F. parviflora. tubitak.gov.trflorajournal.comfarmaciajournal.comchalcogen.ro Other prominent alkaloids identified in various species include stylopine, allocryptopine, sanguinarine, chelidonine (B1668607), bicuculline (B1666979), and parfumine. tubitak.gov.trfarmaciajournal.comchalcogen.ro

The alkaloid composition can vary significantly both qualitatively and quantitatively. For instance, a study of four Romanian Fumaria species showed that while protopine was a major component in all, bicuculline and stylopine were detected only in F. vaillantii and F. parviflora. chalcogen.ro Similarly, chelidonine was found only in F. vaillantii in that particular analysis. chalcogen.ro Another analysis of Algerian Fumaria species identified protopine and stylopine as the main alkaloids in both F. capreolata and F. bastardii. acgpubs.org

This compound (also referred to as fumarofine) is structurally distinct from the more common alkaloid types. florajournal.comacgpubs.org Its indenobenzazepine core is biosynthetically linked to spirobenzylisoquinolines. The alkaloid bulgaramine (B1211443) is considered a key intermediate in the biogenetic pathway that connects SBIs to indenobenzazepines like this compound. florajournal.comresearchgate.net This biosynthetic relationship underscores the chemical diversity evolving from common precursor pathways within the genus.

Table 1: Comparison of Major Alkaloid Types in Select Fumaria Species This table is generated based on data from multiple phytochemical studies. The presence of an alkaloid can vary based on geography, harvest time, and analytical method.

| Alkaloid Class | Specific Alkaloid | F. officinalis | F. vaillantii | F. parviflora | F. asepala | F. capreolata | F. bastardii |

| Indenobenzazepines | This compound (Fumarofine) | ✓ | ✓ | ||||

| Spirobenzylisoquinolines | Parfumine | ✓ | |||||

| Fumaricine | ✓ | ||||||

| Fumarophycine | ✓ | ||||||

| Protopines | Protopine | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |

| Allocryptopine | ✓ | ✓ | |||||

| Protoberberines | Stylopine | ✓ | ✓ | ✓ | ✓ | ✓ | |

| Cryptonine | ✓ | ✓ | |||||

| Benzophenanthridines | Sanguinarine | ✓ | ✓ | trace | ✓ | ||

| Chelidonine | ✓ | ✓ | |||||

| Phthalideisoquinolines | Bicuculline | ✓ | ✓ | ✓ | |||

| Hydrastine |

Sources: tubitak.gov.trflorajournal.comfarmaciajournal.comchalcogen.roacgpubs.org

This compound in the Context of Natural Product-Based Drug Discovery

Natural products have historically been, and continue to be, a cornerstone of drug discovery, providing novel chemical scaffolds for therapeutic development. scirp.orgmdpi.comresearchgate.net The diverse alkaloids from Fumaria species have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and antitumor effects, making the genus a subject of interest in pharmacognosy. nih.govmdpi.com

While many studies focus on the crude extracts or the most abundant alkaloids like protopine, research into less common constituents like this compound is crucial for uncovering unique pharmacological profiles. florajournal.comiosrphr.org The benzazepine structural motif, to which this compound belongs, is associated with compounds that have shown potential antipsychotic, anxiolytic, and anticancer properties, suggesting a range of biological targets with which this compound might interact. ontosight.ai

The potential of this compound in drug discovery has been highlighted in modern computational research. In silico studies investigating potential inhibitors for the main protease (Mpro) of SARS-CoV-2, a key enzyme for viral replication, identified this compound as a promising candidate. semanticscholar.org In one molecular docking study, this compound exhibited a high binding energy of -8.5 kcal/mol, which was superior to that of the licensed antiviral remdesivir (B604916) in the same analysis. semanticscholar.org Such computational hits provide a strong rationale for prioritizing the compound for further experimental validation. semanticscholar.orgresearchgate.net

The journey of a natural product from a plant to a clinical drug is fraught with challenges, including isolation from complex mixtures and ensuring a sustainable supply. scirp.orgtjnpr.orgrsc.org However, the unique and complex structure of this compound, which may be difficult to produce through combinatorial chemistry, exemplifies the chemical novelty that natural products offer to drug discovery pipelines. ontosight.aitjnpr.org

Future Research Directions and Unexplored Potential of this compound

Despite the promising preliminary data, the therapeutic potential of this compound remains largely unexplored. A significant portion of the research on Fumaria alkaloids has noted a lack of in-depth studies on pharmacological mechanisms, pharmacokinetics, and clinical efficacy. nih.gov This knowledge gap is particularly wide for less abundant compounds like this compound.

Key future research directions should include:

Experimental Validation of In Silico Findings: The most immediate step is to move beyond computational models and perform in vitro and in vivo experiments to validate the predicted biological activities of this compound. semanticscholar.org This includes confirming its potential as a SARS-CoV-2 Mpro inhibitor and screening it against other viral and disease targets. semanticscholar.orgcolab.ws

Broad-Spectrum Bioactivity Screening: Given that compounds with a benzazepine core have shown a range of effects on the central nervous system and on cancer cells, this compound should be systematically screened in various bioassays. ontosight.ai Its cytotoxic potential against different cancer cell lines, as has been done for crude Fumaria extracts, could reveal novel anticancer properties. florajournal.commdpi.com

Mechanistic Studies: Should any significant biological activity be confirmed, subsequent research must focus on elucidating the underlying mechanism of action. Understanding how this compound interacts with its molecular targets is crucial for any further development as a therapeutic lead.

Biosynthesis and Synthesis: Further investigation into the biosynthetic pathway of indenobenzazepine alkaloids in Fumaria could lead to biotechnological methods for production. florajournal.comresearchgate.net Additionally, developing a total synthesis route for this compound would be vital for producing sufficient quantities for extensive research and creating structural analogues for structure-activity relationship (SAR) studies. ontosight.ai

Q & A

Q. How can researchers ensure reproducibility in this compound’s synthetic protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.